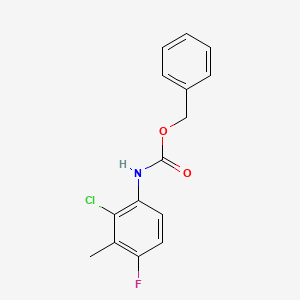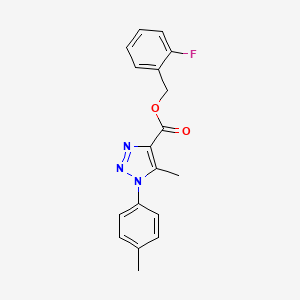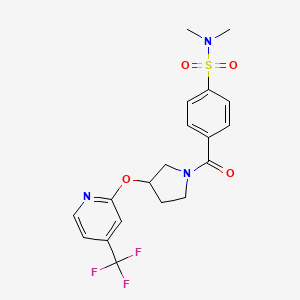
N,N-dimethyl-4-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,N-dimethyl-4-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzenesulfonamide” is a complex organic compound. It contains several functional groups, including a trifluoromethyl group, a pyridine ring, a pyrrolidine ring, and a benzenesulfonamide group .
Synthesis Analysis
The synthesis of such compounds often involves the use of trifluoromethylpyridines and pyrrolidine . Trifluoromethylpyridines are used as a key structural motif in active agrochemical and pharmaceutical ingredients . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a trifluoromethyl group, a pyridine ring, a pyrrolidine ring, and a benzenesulfonamide group . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds often involve Pd-catalyzed coupling reactions and hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its functional groups. The trifluoromethyl group, pyridine ring, and pyrrolidine ring each contribute unique properties to the compound .Applications De Recherche Scientifique
Catalysis and Synthesis
- Catalytic Applications : The study by Khashi, Davoodnia, and Chamani (2014) demonstrates the use of 4-(N,N-Dimethylamino)pyridine (DMAP) in catalyzing the synthesis of novel N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides (Khashi, Davoodnia, & Chamani, 2014).
Biological Applications
- Antimicrobial Activity : Hassan et al. (2009) synthesized novel pyrrolo[2,3-d]pyrimidin-5-yl)-N,N-dimethyl-benzenesulfonamide derivatives and screened them against various bacterial and fungal strains, showing promising results (Hassan, El-Maghraby, Abdel Aal, & Bashandy, 2009).
Chemical Structure Analysis
- Molecular Structure Investigation : A study by Mansour and Ghani (2013) involved comprehensive theoretical and experimental structural studies on a compound structurally similar to N,N-dimethyl-4-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzenesulfonamide (Mansour & Ghani, 2013).
Photophysical and Photochemical Properties
Photodynamic Therapy Applications : Öncül, Öztürk, and Pişkin (2022) explored the spectroscopic, aggregation, photophysical, and photochemical properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units, which can be potentially used in photodynamic cancer therapy (Öncül, Öztürk, & Pişkin, 2022).
Photocatalytic Applications : Another study by Öncül, Öztürk, and Pişkin (2021) described the synthesis, characterization, and photophysicochemical properties of zinc(II) phthalocyanine with benzenesulfonamide derivative substituents, demonstrating its suitability for photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).
Ligand Development for Metal Coordination
- Metal Coordination Properties : Jacobs, Chan, and O'Connor (2013) reported on the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene- and toluenesulfonamide, highlighting their potential as ligands for metal coordination (Jacobs, Chan, & O'Connor, 2013).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, are widely used in the agrochemical and pharmaceutical industries . They are thought to interact with a variety of biological targets, contributing to their diverse applications .
Mode of Action
The biological activities of trifluoromethylpyridine (tfmp) derivatives, which share structural similarities with the compound , are believed to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s worth noting that compounds containing a trifluoromethyl group, like the one , have been used in more than 50% of the pesticides launched in the last two decades . This suggests that they may interact with a variety of biochemical pathways related to pest control.
Result of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Action Environment
It’s worth noting that the development of fluorinated organic chemicals, like the compound , is becoming an increasingly important research topic .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N,N-dimethyl-4-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidine-1-carbonyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O4S/c1-24(2)30(27,28)16-5-3-13(4-6-16)18(26)25-10-8-15(12-25)29-17-11-14(7-9-23-17)19(20,21)22/h3-7,9,11,15H,8,10,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOLSKSAJGIIDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~4~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-3,4-isoxazoledicarboxamide](/img/structure/B2358861.png)

![N-[3-[4-(2,6-Difluorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2358864.png)

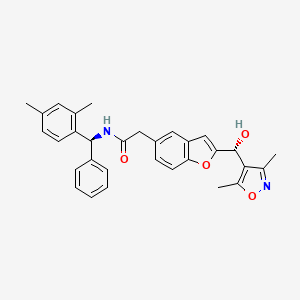



![3-[(4-fluorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2358874.png)
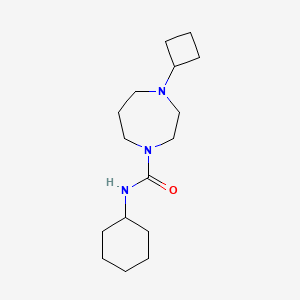

![6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Hydrochloride](/img/no-structure.png)
